Cas no 1025256-09-0 ((4E)-3-Tert-butyl-1-methyl-N-(prop-2-en-1-yloxy)-1H,4H-indeno[1,2-c]pyrazol-4-imine)
![(4E)-3-Tert-butyl-1-methyl-N-(prop-2-en-1-yloxy)-1H,4H-indeno[1,2-c]pyrazol-4-imine structure](https://www.kuujia.com/scimg/cas/1025256-09-0x500.png)
(4E)-3-Tert-butyl-1-methyl-N-(prop-2-en-1-yloxy)-1H,4H-indeno[1,2-c]pyrazol-4-imine Chemical and Physical Properties
Names and Identifiers
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- (4E)-3-tert-butyl-1-methyl-N-(prop-2-en-1-yloxy)-1H,4H-indeno[1,2-c]pyrazol-4-imine
- 3-(tert-butyl)-1-methylindeno[2,3-d]pyrazol-4-O-prop-2-enyloxime
- (4E)-3-Tert-butyl-1-methyl-N-(prop-2-en-1-yloxy)-1H,4H-indeno[1,2-c]pyrazol-4-imine
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- MDL: MFCD00171058
- Inchi: 1S/C18H21N3O/c1-6-11-22-20-15-12-9-7-8-10-13(12)16-14(15)17(18(2,3)4)19-21(16)5/h6-10H,1,11H2,2-5H3/b20-15+
- InChI Key: YOICVWJAANQINL-HMMYKYKNSA-N
- SMILES: O(CC=C)/N=C1\C2C=CC=CC=2C2=C\1C(C(C)(C)C)=NN2C
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 22
- Rotatable Bond Count: 4
- Complexity: 454
- XLogP3: 4.3
- Topological Polar Surface Area: 39.4
(4E)-3-Tert-butyl-1-methyl-N-(prop-2-en-1-yloxy)-1H,4H-indeno[1,2-c]pyrazol-4-imine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB161092-5 g |
3-(tert-Butyl)-1-methylindeno[2,3-d]pyrazol-4-O-prop-2-enyloxime |
1025256-09-0 | 5 g |
€377.50 | 2023-07-20 | ||
Key Organics Ltd | MS-10887-20MG |
(4E)-3-tert-butyl-1-methyl-N-(prop-2-en-1-yloxy)-1H,4H-indeno[1,2-c]pyrazol-4-imine |
1025256-09-0 | >90% | 20mg |
£76.00 | 2023-04-18 | |
Key Organics Ltd | MS-10887-1MG |
(4E)-3-tert-butyl-1-methyl-N-(prop-2-en-1-yloxy)-1H,4H-indeno[1,2-c]pyrazol-4-imine |
1025256-09-0 | >90% | 1mg |
£37.00 | 2025-02-08 | |
abcr | AB161092-1 g |
3-(tert-Butyl)-1-methylindeno[2,3-d]pyrazol-4-O-prop-2-enyloxime |
1025256-09-0 | 1 g |
€211.30 | 2023-07-20 | ||
Key Organics Ltd | MS-10887-10MG |
(4E)-3-tert-butyl-1-methyl-N-(prop-2-en-1-yloxy)-1H,4H-indeno[1,2-c]pyrazol-4-imine |
1025256-09-0 | >90% | 10mg |
£63.00 | 2025-02-08 | |
abcr | AB161092-1g |
3-(tert-Butyl)-1-methylindeno[2,3-d]pyrazol-4-O-prop-2-enyloxime; . |
1025256-09-0 | 1g |
€211.30 | 2024-06-10 | ||
Key Organics Ltd | MS-10887-5MG |
(4E)-3-tert-butyl-1-methyl-N-(prop-2-en-1-yloxy)-1H,4H-indeno[1,2-c]pyrazol-4-imine |
1025256-09-0 | >90% | 5mg |
£46.00 | 2025-02-08 | |
abcr | AB161092-10 g |
3-(tert-Butyl)-1-methylindeno[2,3-d]pyrazol-4-O-prop-2-enyloxime |
1025256-09-0 | 10 g |
€482.50 | 2023-07-20 | ||
Key Organics Ltd | MS-10887-50MG |
(4E)-3-tert-butyl-1-methyl-N-(prop-2-en-1-yloxy)-1H,4H-indeno[1,2-c]pyrazol-4-imine |
1025256-09-0 | >90% | 50mg |
£102.00 | 2025-02-08 | |
Key Organics Ltd | MS-10887-100MG |
(4E)-3-tert-butyl-1-methyl-N-(prop-2-en-1-yloxy)-1H,4H-indeno[1,2-c]pyrazol-4-imine |
1025256-09-0 | >90% | 100mg |
£146.00 | 2025-02-08 |
(4E)-3-Tert-butyl-1-methyl-N-(prop-2-en-1-yloxy)-1H,4H-indeno[1,2-c]pyrazol-4-imine Related Literature
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Aiping Zhang,Pingang He,Yuzhi Fang Analyst, 2003,128, 260-264
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Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
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Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
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Jian Jiang,Yuanyuan Li,Jinping Liu,Xintang Huang Nanoscale, 2011,3, 45-58
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Lijiao Ao,Xinjia Hu,Meng Xu,Qiqing Zhang,Liang Huang Dalton Trans., 2020,49, 4669-4674
Additional information on (4E)-3-Tert-butyl-1-methyl-N-(prop-2-en-1-yloxy)-1H,4H-indeno[1,2-c]pyrazol-4-imine
Introduction to (4E)-3-Tert-butyl-1-methyl-N-(prop-2-en-1-yloxy)-1H,4H-indeno[1,2-c]pyrazol-4-imine and Its Significance in Modern Chemical Biology
The compound with the CAS number 1025256-09-0 is a structurally complex molecule belonging to the class of heterocyclic compounds. Its systematic name, (4E)-3-Tert-butyl-1-methyl-N-(prop-2-en-1-yloxy)-1H,4H-indeno[1,2-c]pyrazol-4-imine, provides a detailed insight into its chemical architecture. This molecule is characterized by a fused indeno[1,2-c]pyrazole core, which is a rare structural motif that has garnered significant attention in recent years due to its potential biological activities.
The indeno[1,2-c]pyrazole scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with various biological targets. The presence of multiple functional groups, such as the tert-butyl group, methyl group, and prop-2-en-1-yloxy moiety, further enhances the compound's chemical diversity and reactivity. These features make it an attractive candidate for further investigation in the field of drug discovery and development.
Recent advancements in chemical biology have highlighted the importance of heterocyclic compounds in modulating biological pathways. The indeno[1,2-c]pyrazole derivative mentioned here has been studied for its potential role in inhibiting key enzymes and receptors involved in various diseases. For instance, studies have suggested that this compound may exhibit inhibitory activity against enzymes such as kinases and phosphodiesterases, which are critical targets in oncology and inflammation research.
The tert-butyl group at the 3-position of the indeno[1,2-c]pyrazole ring contributes to the compound's lipophilicity, which is often a desirable property for oral bioavailability. Additionally, the prop-2-en-1-yloxy group introduces a hydrophobic character while maintaining solubility in polar solvents. This balance between lipophilicity and solubility is crucial for designing molecules that can effectively traverse biological membranes while remaining soluble in bodily fluids.
One of the most intriguing aspects of this compound is its potential to act as a scaffold for structure-based drug design. The indeno[1,2-c]pyrazole core provides a rigid framework that can be modified to optimize interactions with biological targets. Computational studies have shown that this scaffold can be engineered to fit into binding pockets of proteins with high affinity. This capability makes it a valuable tool for developing novel therapeutic agents.
In vitro studies have begun to unravel the mechanistic aspects of this compound's biological activity. Initial experiments have demonstrated that it can modulate the activity of certain enzymes by binding to their active sites. The prop-2-en-1-yloxy group appears to play a crucial role in these interactions by forming hydrogen bonds and hydrophobic interactions with key residues in the enzyme active site. Further research is needed to fully elucidate these interactions and understand their implications for drug design.
The synthesis of this compound represents a significant achievement in organic chemistry. The multi-step synthesis involves complex reactions such as cyclization, alkylation, and etherification. Each step must be carefully optimized to ensure high yield and purity. Advances in synthetic methodologies have made it possible to produce complex heterocyclic compounds like this one with greater efficiency and precision.
The potential applications of this compound extend beyond traditional pharmaceuticals. It has shown promise as a tool compound for researchers studying enzyme mechanisms and drug-target interactions. Additionally, its unique structure makes it an interesting candidate for developing new materials with specialized properties.
As research continues to uncover new biological activities and synthetic strategies, compounds like (4E)-3-Tert-butyl-1-methyl-N-(prop-2-en-1-yloxy)-1H,4H-indeno[1,2-c]pyrazol-4-imine will play an increasingly important role in advancing our understanding of chemical biology. The combination of its complex structure and promising biological properties makes it a cornerstone of modern medicinal chemistry research.
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